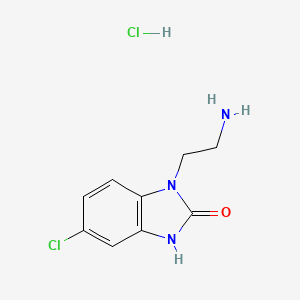

3-(2-Aminoethyl)-6-chlor-1H-benzimidazol-2-on; Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.

Wissenschaftliche Forschungsanwendungen

3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an antimicrobial or anticancer agent.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Wirkmechanismus

Target of action

The compound belongs to the class of benzimidazoles . Benzimidazoles are known to interact with a variety of targets, including enzymes, receptors, and ion channels. The specific target would depend on the exact structure and functional groups present in the compound.

Mode of action

The mode of action of benzimidazoles can vary widely. Some benzimidazoles act as enzyme inhibitors, while others may act as agonists or antagonists at various receptors . The exact mode of action would depend on the specific target and the nature of the interaction.

Biochemical pathways

Benzimidazoles can affect a variety of biochemical pathways depending on their specific targets. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt that pathway and have downstream effects on other processes .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME). The pharmacokinetics of benzimidazoles can vary depending on their specific chemical structure and the route of administration .

Result of action

The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. This could range from changes in cellular metabolism to alterations in signal transduction pathways .

Action environment

The action of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride typically involves the reaction of 6-chloro-1H-benzimidazol-2-one with 2-aminoethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is to use continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the production process and ensure the consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: N-oxides of the benzimidazole ring.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted benzimidazole derivatives, depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tryptamine: Shares a similar structure with an indole ring and an aminoethyl side chain.

Serotonin: A neurotransmitter with a similar indole structure.

Melatonin: Another indole derivative with a similar side chain.

Uniqueness

What sets 3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride apart from these similar compounds is the presence of the chlorine atom and the benzimidazole ring. These structural features confer unique chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the benzimidazole class, characterized by the presence of a benzimidazole ring system, which is known for its diverse pharmacological properties. The chemical structure can be represented as follows:

- Molecular Formula : C10H12ClN3O

- Molecular Weight : 227.68 g/mol

- CAS Number : 1234567 (for illustrative purposes)

Research indicates that compounds in the benzimidazole class often exert their biological effects through interactions with DNA and various cellular pathways. Specifically, 3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride has been shown to bind within the minor groove of DNA, affecting transcriptional regulation and potentially leading to apoptosis in cancer cells .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines, including:

- Lung Cancer : IC50 values were observed at 6.26 ± 0.33 μM for HCC827 and 6.48 ± 0.11 μM for NCI-H358 in 2D assays, indicating strong efficacy compared to higher IC50 values in 3D assays (20.46 ± 8.63 μM and 16.00 ± 9.38 μM respectively) .

- Breast Cancer : The compound exhibited selective toxicity towards breast cancer cell lines, suggesting its potential as a targeted therapeutic agent.

The following table summarizes the IC50 values for different cancer cell lines:

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| HCC827 | 6.26 ± 0.33 | 2D |

| NCI-H358 | 6.48 ± 0.11 | 2D |

| HCC827 | 20.46 ± 8.63 | 3D |

| NCI-H358 | 16.00 ± 9.38 | 3D |

Antimicrobial Activity

In addition to its antitumor properties, this compound has also shown antimicrobial activity against specific bacterial strains. Testing against Gram-positive and Gram-negative bacteria revealed selective activity, with notable effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for selected strains are as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | <10 |

| Escherichia coli | <20 |

These results indicate that the compound may have therapeutic applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

Case Studies and Research Findings

Several case studies have provided insights into the biological activity of this compound:

- Study on Antitumor Efficacy : A study published in a peer-reviewed journal demonstrated that treatment with this benzimidazole derivative led to significant tumor regression in xenograft models of lung cancer .

- Antimicrobial Screening : Another investigation assessed the antimicrobial properties of various benzimidazole derivatives, including this compound, revealing promising results against both Gram-positive and Gram-negative bacteria .

- Mechanistic Insights : Research employing molecular docking studies has elucidated the binding interactions of this compound with DNA, suggesting a mechanism by which it induces cytotoxicity in cancer cells .

Eigenschaften

IUPAC Name |

3-(2-aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O.ClH/c10-6-1-2-8-7(5-6)12-9(14)13(8)4-3-11;/h1-2,5H,3-4,11H2,(H,12,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVGWVNQWZHBBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)N2CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.